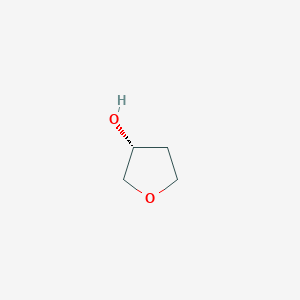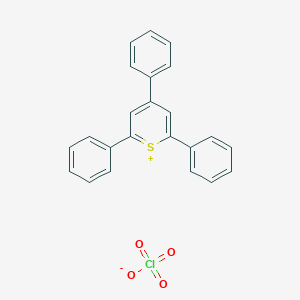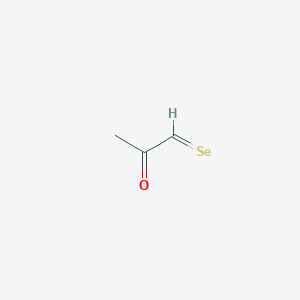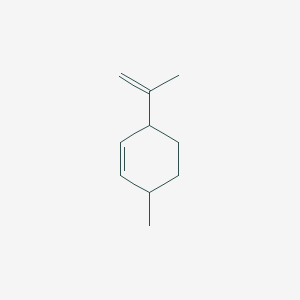
Isolimonene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolimonene is a natural organic compound that is commonly found in citrus fruits and has been extensively studied for its potential applications in various fields. It is a terpene hydrocarbon that belongs to the class of monoterpenes and is known for its pleasant odor and flavor. In recent years, isolimonene has gained significant attention from the scientific community due to its unique properties and potential applications in the fields of medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
1. Production and Conversion Processes
Isolimonene, a significant compound in drug development, can be produced through the isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst. This process, studied by Julianto, Jumina, Sastrohamidjojo, and Mustofa (2017), demonstrated that isomerization could occur in a solvent-free condition, which has implications for efficiency in bulk industry applications (Julianto et al., 2017).
2. Enhanced Limonene Production
Research by Du, Yu, Xu, and Li (2014) on enhancing limonene production in E. coli provides insights into the biosynthesis of compounds like isolimonene. They engineered E. coli strains for increased limonene production, a precursor for biofuels and medicinal compounds (Du et al., 2014).
3. Catalyst Research
Lenoble et al. (2004) investigated the cyclocarbonylation of isolimonene catalyzed by palladium complexes, providing valuable information on the chemical reactions involving isolimonene. Their study offers insights into the mechanisms of these reactions and their applications in various fields, including medicinal chemistry (Lenoble et al., 2004).
4. Functionalization of Monoterpenes
The research conducted by Yadav, Reddy, Narasimhulu, and Purnima (2009) demonstrated the successful hydroalkoxylation of monoterpenes like isolimonene in the presence of FeCl3, resulting in high yields of corresponding ethers. This finding has potential applications in the chemical modification and utilization of isolimonene and related compounds (Yadav et al., 2009).
5. Environmental Impact Studies
The formation and stability of secondary ozonides from monoterpenes, including isolimonene, were studied by Vibenholt, Nørgaard, Clausen, and Wolkoff (2009). Their research contributes to understanding the environmental impact and indoor pollution potential of isolimonene and similar compounds (Vibenholt et al., 2009).
6. Limonene Biosynthesis in Microbial Systems
Pang, Zhao, Li, Zhao, Li, Hu, Zhang, Xiao, and Yu (2019) engineered the yeast Yarrowia lipolytica for limonene production using waste cooking oil, showcasing the potential of microbial systems in producing isolimonene-related compounds sustainably (Pang et al., 2019).
Eigenschaften
CAS-Nummer |
499-99-0 |
|---|---|
Produktname |
Isolimonene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3-methyl-6-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |
InChI-Schlüssel |
TWCNAXRPQBLSNO-UHFFFAOYSA-N |
SMILES |
CC1CCC(C=C1)C(=C)C |
Kanonische SMILES |
CC1CCC(C=C1)C(=C)C |
Synonyme |
6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



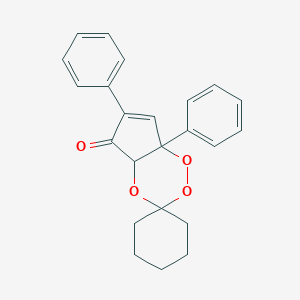
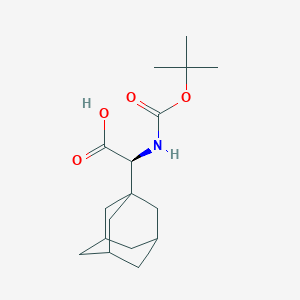
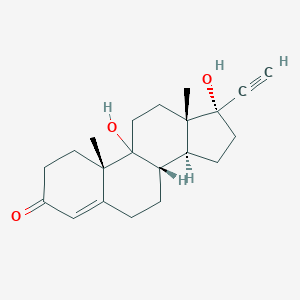
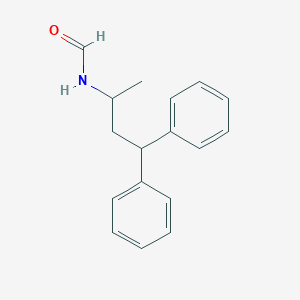
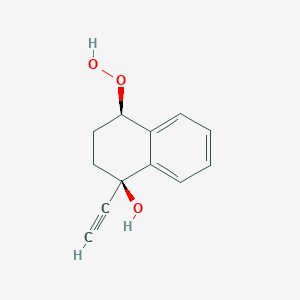
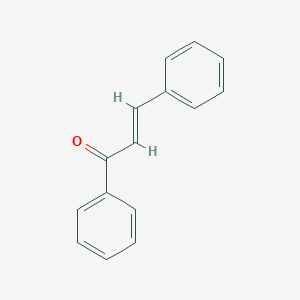
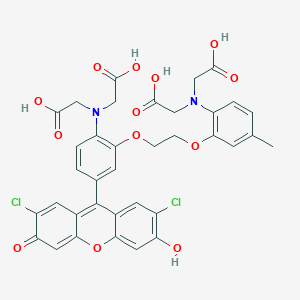
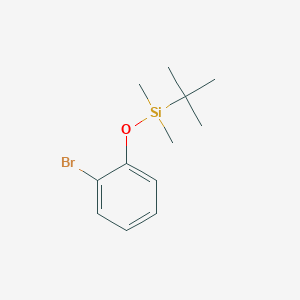
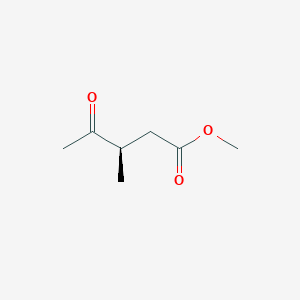
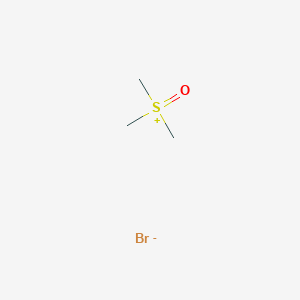
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
